molecular formula C9H5ClN2OS B1613508 2-(Thiophen-2-yl)pyrimidine-5-carbonyl chloride CAS No. 946409-25-2

2-(Thiophen-2-yl)pyrimidine-5-carbonyl chloride

Cat. No.: B1613508
CAS No.: 946409-25-2
M. Wt: 224.67 g/mol
InChI Key: LUAIVFGXNDEYFW-UHFFFAOYSA-N
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Description

“2-(Thiophen-2-yl)pyrimidine-5-carbonyl chloride” is a chemical compound that is part of the pyrimidine family . Pyrimidines are an important class of heterocyclic compounds, which possess a wide range of biological activities .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been developed by the reaction of amidine or guanidine derivatives with a variety of 1, 3-dielectrophilic three-carbon units such as α, β -unsaturated carbonyl compounds .

Scientific Research Applications

Crystal Structure Analysis

Research on derivatives similar to 2-(Thiophen-2-yl)pyrimidine-5-carbonyl chloride has led to insights into crystal structures. For example, the study of (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile revealed the inclination between the pyrimidine and thienyl rings, demonstrating the molecule's potential for further structural analysis and applications in crystal engineering (Elgemeie et al., 2015).

Antimicrobial and Anti-inflammatory Agents

Thienopyrimidine derivatives have shown promise as bioactive compounds with antimicrobial and anti-inflammatory properties. A study synthesized new thieno[2,3-d]pyrimidine heterocyclic compounds and tested them as antimicrobial and anti-inflammatory agents, indicating significant activities against fungi, bacteria, and inflammation (Tolba et al., 2018).

Charge Transfer Materials

The investigation into 4,6-di(thiophen-2-yl)pyrimidine derivatives for efficient charge transfer materials has been a fruitful area of research. Quantum chemical investigations have helped tune electronic, photophysical, and charge transfer properties of these derivatives, suggesting potential for use in electronic and optoelectronic applications (Irfan, 2014).

Liquid Crystalline Materials

The synthesis and characterization of heterocyclic liquid crystalline materials incorporating the thiophene-pyrimidine moiety have explored the effects of heterocyclic rings on liquid crystalline behavior. These studies have led to the development of materials with varied mesophases, contributing to the advancement of display technologies and materials science (Sharma et al., 2003).

Corrosion Inhibitors

Research has also extended into the realm of corrosion inhibition, where derivatives have been studied for their effectiveness in protecting metals from corrosion. These studies provide insights into the mechanisms of action and potential industrial applications for protecting infrastructure and machinery (Yurt et al., 2004).

Biochemical Analysis

Biochemical Properties

Thiophene-based analogs, like 2-(Thiophen-2-yl)pyrimidine-5-carbonyl chloride, have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is known that thiophene derivatives can exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties

Properties

IUPAC Name

2-thiophen-2-ylpyrimidine-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2OS/c10-8(13)6-4-11-9(12-5-6)7-2-1-3-14-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAIVFGXNDEYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=C(C=N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640433
Record name 2-(Thiophen-2-yl)pyrimidine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946409-25-2
Record name 2-(Thiophen-2-yl)pyrimidine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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